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Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate

immune system, responsible for detecting cytosolic DNA, which can originate from pathogens

or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I

interferons and other pro-inflammatory cytokines, playing a key role in anti-tumor immunity,

autoimmune diseases, and response to infections.[1][2] Flow cytometry is a powerful technique

to dissect the activation of the STING pathway at the single-cell level, allowing for the

simultaneous analysis of multiple parameters, including the phosphorylation of key signaling

proteins, cytokine production, and immunophenotyping of heterogeneous cell populations.[3][4]

These application notes provide detailed protocols for the analysis of STING pathway

activation using flow cytometry.

STING Signaling Pathway
Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA,

STING translocates from the endoplasmic reticulum to the Golgi apparatus.[1][5] This leads to

the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates

STING itself, as well as the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6]

Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of

type I interferons.[1][6][7] The STING pathway can also activate the NF-κB signaling cascade,

leading to the production of various inflammatory cytokines.[1]
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Caption: STING Signaling Pathway.

Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing STING pathway activation by flow cytometry involves cell

stimulation, surface and intracellular staining, and data acquisition and analysis.
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Caption: Experimental Workflow.

Data Presentation
Quantitative data from flow cytometry analysis of STING pathway activation can be

summarized in tables for easy comparison of different treatment conditions.
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Table 1: Phosphorylation of STING Pathway Proteins

Treatment Cell Type
p-STING
(Ser366) MFI

p-IRF3
(Ser396) MFI

p-NF-κB p65
(Ser536) MFI

Untreated
Human

Monocytes
Baseline Baseline Baseline

2'3'-cGAMP (10

µg/mL, 3h)

Human

Monocytes
Increased Increased Increased

Poly(dA:dT) (1

µg/mL, 6h)

Mouse Bone

Marrow-Derived

Dendritic Cells

Increased Increased Increased

Vehicle Control THP-1 cells Baseline Baseline Baseline

STING Agonist X

(1 µM, 4h)
THP-1 cells Increased Increased Increased

MFI: Median Fluorescence Intensity

Table 2: Intracellular Cytokine Production
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Treatment Cell Type % IFN-β+ Cells
% TNF-α+
Cells

% IL-6+ Cells

Untreated Human PBMCs <1% <1% <1%

2'3'-cGAMP (10

µg/mL, 6h) +

Brefeldin A (last

4h)

Human PBMCs Increased Increased Increased

Vehicle Control
Mouse

Splenocytes
<1% <1% <1%

STING Agonist Y

(5 µM, 8h) +

Brefeldin A (last

6h)

Mouse

Splenocytes
Increased Increased Increased

Experimental Protocols
Protocol 1: Intracellular Staining for Phosphorylated
STING, IRF3, and NF-κB
This protocol is designed for the detection of phosphorylated signaling proteins within the

STING pathway in human peripheral blood mononuclear cells (PBMCs).

Materials:

Human PBMCs isolated by density gradient centrifugation.

RPMI 1640 medium supplemented with 10% FBS.

STING agonist (e.g., 2'3'-cGAMP).[5]

Fixable Viability Dye.[5]

Flow Cytometry Fixation Buffer (e.g., 1-4% paraformaldehyde).

Flow Cytometry Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100).
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Fc Receptor Blocking Reagents.

Fluorochrome-conjugated antibodies (see Table 3).

FACS tubes.

Centrifuge.

Table 3: Antibody Panel for Phospho-Flow Cytometry

Target Fluorochrome Clone Isotype

CD45 violetFluor 450 HI30 Mouse IgG1

CD11b FITC M1/70 Rat IgG2b

HLA-DR PerCP L243 Mouse IgG2a

CD14 redFluor 710 61D3 Mouse IgG1

CD16 PE 3G8 Mouse IgG1

p-STING (Ser366) Alexa Fluor 647 D8K6H Rabbit IgG

p-IRF3 (Ser396) PE D6O1M Rabbit IgG

p-NF-κB p65 (Ser536) Alexa Fluor 488 93H1 Rabbit IgG

Procedure:

Cell Stimulation:

Resuspend PBMCs in pre-warmed RPMI 1640 with 10% FBS at a concentration of 1-2 x

10^6 cells/mL.

Add STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL) or vehicle

control.[5]

Incubate for the desired time (e.g., 3 hours) at 37°C, 5% CO2.

Surface Staining:
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Wash cells twice with PBS.

Stain with a fixable viability dye according to the manufacturer's instructions to exclude

dead cells from the analysis.[5]

Wash cells with staining buffer (PBS with 2% FBS).

Block Fc receptors for 10 minutes.

Add the cocktail of surface marker antibodies (CD45, CD11b, HLA-DR, CD14, CD16) and

incubate for 30 minutes at 4°C in the dark.

Wash cells twice with staining buffer.

Fixation and Permeabilization:

Resuspend cells in 100 µL of staining buffer.

Add 1 mL of cold Flow Cytometry Fixation Buffer and incubate for 10 minutes at room

temperature.[4]

Centrifuge and decant the supernatant.

Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold methanol and

incubating for at least 30 minutes on ice.[8] Alternatively, use a detergent-based

permeabilization buffer.

Intracellular Staining:

Wash the cells twice with staining buffer to remove the permeabilization reagent.

Add the cocktail of intracellular antibodies (p-STING, p-IRF3, p-NF-κB) and incubate for 1

hour at room temperature in the dark.

Wash cells twice with staining buffer.

Acquisition and Analysis:

Resuspend the cell pellet in 300-500 µL of staining buffer for flow cytometric analysis.
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Acquire events on a flow cytometer.

Analyze the data using appropriate software. A suggested gating strategy is to first gate on

viable, single cells, then on CD45+ leukocytes, followed by identification of monocyte

subsets based on CD14 and CD16 expression.[5] Finally, analyze the median

fluorescence intensity (MFI) of the phospho-proteins in the populations of interest.

Protocol 2: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines produced following STING pathway

activation.

Materials:

Same as Protocol 1, with the addition of:

Brefeldin A or Monensin (protein transport inhibitors).

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-β, TNF-α, IL-6).

Procedure:

Cell Stimulation:

Follow step 1 of Protocol 1, but add a protein transport inhibitor (e.g., Brefeldin A at 5

µg/mL) for the last 4-6 hours of the stimulation period.

Surface Staining:

Follow step 2 of Protocol 1.

Fixation and Permeabilization:

Follow step 3 of Protocol 1, but use a saponin-based permeabilization buffer, as methanol

can be harsh on some cytokine epitopes.

Intracellular Staining:

Follow step 4 of Protocol 1, using antibodies against the cytokines of interest.
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Acquisition and Analysis:

Follow step 5 of Protocol 1. Analyze the percentage of cytokine-positive cells within the

gated populations.

Conclusion
Flow cytometry provides a robust and high-throughput method for the detailed analysis of

STING pathway activation at the single-cell level. The protocols outlined here, in conjunction

with the provided data presentation formats and pathway diagrams, offer a comprehensive

guide for researchers investigating the role of the STING pathway in health and disease.

Optimization of antibody concentrations, stimulation times, and instrument settings is

recommended for each specific experimental system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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